2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a partially saturated piperidine ring. This scaffold is characterized by its nitrogen-rich structure, enabling diverse interactions with biological targets. The compound’s methyl group at position 2 and piperidin-4-yl substituent at position 5 enhance its pharmacokinetic properties, including solubility and membrane permeability. Derivatives of this class have shown promise in antiviral, anticancer, and anti-inflammatory applications, particularly due to their ability to modulate protein-protein interactions or enzymatic activity .
Properties
Molecular Formula |
C12H20N4 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methyl-5-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H20N4/c1-10-8-12-9-15(6-7-16(12)14-10)11-2-4-13-5-3-11/h8,11,13H,2-7,9H2,1H3 |
InChI Key |
IFINVQYKPZOSOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCN(CC2=C1)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the condensation of a piperidine derivative with a pyrazole precursor, followed by cyclization to form the desired pyrazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate purification steps like recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine ring’s secondary amine group (-NH-) and pyrazole nitrogen atoms serve as nucleophilic sites. Reactions typically occur under acidic or basic conditions:
-
Amine alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
-
Acylation : Forms amides when treated with acyl chlorides or anhydrides (e.g., acetyl chloride) .
Table 1: Nucleophilic Substitution Reactions
Cyclization and Ring-Opening Reactions
The fused pyrazolo-pyrazine system participates in cyclization or ring-opening under specific conditions:
-
Intramolecular cyclization : Forms tricyclic structures when pendant functional groups (e.g., carboxylates) are present .
-
Acid-mediated ring-opening : Piperidine ring cleavage occurs in strong acidic media (e.g., HCl), yielding linear amines .
Metal Complexation
Pyrazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Pd²⁺), forming stable complexes useful in catalysis or material science:
textExample: Compound + CuCl₂ → [Cu(Compound)Cl₂] complex
This reactivity is leveraged in catalytic cross-coupling reactions .
Oxidation and Reduction
-
Oxidation : The piperidine ring’s tertiary carbon can oxidize to form N-oxides under mild oxidative conditions (e.g., H₂O₂/CH₃COOH) .
-
Reduction : Pyrazolo-pyrazine rings are generally stable to reduction, but saturated bonds in the tetrahydropyrazine moiety may hydrogenate under high-pressure H₂ with catalysts (e.g., Pd/C) .
Table 2: Redox Reactions
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, CH₃COOH, 60°C | Piperidine N-oxide | |
| Reduction | H₂ (1 atm), Pd/C, ethanol | Partially saturated derivatives |
Stability and Environmental Sensitivity
The compound’s reactivity is pH- and temperature-dependent:
-
Thermal decomposition : Degrades above 200°C, forming volatile byproducts.
-
Hydrolytic stability : Resistant to hydrolysis in neutral aqueous solutions but degrades in strongly acidic/basic conditions.
Analytical Characterization
Reaction progress is monitored via:
-
TLC : Rf values tracked using silica gel plates and UV visualization.
-
HPLC : Reverse-phase C18 columns with acetonitrile/water gradients.
-
NMR : Distinct shifts for N-H protons (δ 1.5–2.5 ppm) and pyrazole carbons (δ 140–150 ppm) .
Pharmacological Relevance
While not a direct chemical reaction, CYP3A4-mediated metabolism (observed in structurally related compounds) suggests potential enzymatic oxidation in biological systems . This highlights its dual utility in synthetic and medicinal chemistry.
Scientific Research Applications
2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[1,5-a]pyrazine core is highly versatile, with substituents dictating pharmacological activity and selectivity. Key analogues include:
Key Observations :
- Zanubrutinib (Btk inhibitor) shares the tetrahydropyrazolo[1,5-a]pyrimidine scaffold but differs in the fused pyrimidine ring versus pyrazine in the target compound. The 4-phenoxyphenyl group and acryloylpiperidine chain are critical for covalent binding to Cys481 in Btk .
- THPP-based HBV CpAMs (e.g., Compound 45) demonstrate that the piperidine ring’s position (e.g., 5-piperidin-4-yl) enhances antiviral activity by stabilizing interactions with the HBV core protein dimer interface .
- ATR inhibitors (e.g., 5-(4-fluorobenzyl)-4-oxo-THPP) highlight the importance of electron-withdrawing groups (e.g., oxo at position 4) for kinase selectivity .
Pharmacological Activity
Mechanistic Insights :
- The piperidin-4-yl group in the target compound enhances hydrophobic interactions with target proteins, as seen in HBV CpAMs .
- Methyl substitution at position 2 reduces metabolic degradation compared to nitro or carbonyl groups .
Physicochemical Properties
| Property | Target Compound | 2-Nitro-THPP | 5-(4-Fluorobenzyl)-4-oxo-THPP |
|---|---|---|---|
| Molecular Weight | 235.3 g/mol | 168.15 g/mol | 303.29 g/mol |
| LogP (Predicted) | 1.8 | 0.5 | 2.3 |
| Solubility (PBS, pH 7.4) | >50 µM | <10 µM | 20 µM |
The target compound’s balanced lipophilicity (LogP ~1.8) and moderate solubility make it suitable for oral administration, unlike more polar derivatives (e.g., nitro-substituted THPP) .
Biological Activity
2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 218.3 g/mol. The compound features a piperidine ring and a tetrahydropyrazole moiety, which are known to contribute to various pharmacological activities.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have demonstrated that compounds related to the pyrazolo[1,5-a]pyrazine scaffold exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against several human cancer cell lines including MCF-7 (breast cancer) and K-562 (leukemia) through mechanisms involving inhibition of specific kinases and induction of apoptosis .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of key enzymes involved in cancer progression. For example, it has been shown to inhibit Na+/K(+)-ATPase activity in cancer cells, which is critical for maintaining cellular ion balance and signaling pathways associated with tumor growth .
Antimicrobial Activity
Some derivatives of the tetrahydropyrazolo compound have also been assessed for antimicrobial properties. In vitro studies suggest moderate to good activity against various bacterial strains, indicating potential for development as an antimicrobial agent .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various pyrazolo compounds including this compound:
- Cell Lines Tested : MCF-7 and K-562
- Method : MTT assay for cell viability
- Results : Significant growth inhibition was observed at concentrations above 10 µM.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 |
| Control (Doxorubicin) | 0.8 | MCF-7 |
Study 2: Enzyme Inhibition
A separate investigation focused on the enzyme inhibition profile:
- Enzyme : Na+/K(+)-ATPase
- Inhibition Assay : Measurement of ATPase activity in cell lysates.
- Findings : The compound inhibited Na+/K(+)-ATPase activity by approximately 40% at a concentration of 20 µM.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, methyl groups at position 2 show characteristic singlets at δ 2.4–2.6 ppm, while piperidin-4-yl protons appear as multiplet signals near δ 3.0–3.5 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formulas (e.g., [M + H]+ peaks for intermediates in HBV CpAM studies) .
- Elemental Analysis : Used to verify purity and stoichiometry, especially for novel derivatives .
Advanced: How does substitution at position 7 influence biological activity, and what functionalization strategies are available?
Q. Methodological Answer :
- Impact on Activity : Position 7 modifications (e.g., aldehyde, nitro, or carbonyl groups) enhance interactions with biological targets. For instance, 3-nitro derivatives (e.g., compound 2g) improve binding to HBV core proteins by introducing electronegative moieties .
- Synthetic Strategies :
Advanced: What contradictory data exist regarding the compound’s therapeutic targets, and how can they be resolved?
Q. Methodological Answer :
- Contradictions :
- Resolution Strategies :
Advanced: How are structure-activity relationship (SAR) studies designed to optimize potency against HBV?
Q. Methodological Answer :
- Core Modifications :
- In Silico Modeling : Docking studies guide substitutions by predicting interactions with the HBV core protein’s hydrophobic pocket .
- In Vivo Validation : Lead compounds are tested in HBV AAV mouse models with oral administration to assess bioavailability and efficacy .
Basic: What analytical challenges arise in characterizing tetrahydropyrazolo[1,5-a]pyrazine derivatives?
Q. Methodological Answer :
- Dynamic Conformation : The partially saturated pyrazine ring can adopt multiple conformers, complicating NMR interpretation. Low-temperature (e.g., –40°C) ¹H NMR is recommended to "freeze" conformers .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves closely eluting impurities, especially for nitro-substituted derivatives .
Advanced: How are conflicting cytotoxicity data addressed in preclinical studies?
Q. Methodological Answer :
- Dose-Response Profiling : Use resazurin assays to determine selectivity indices (e.g., CC50/EC50 ratios >100 for HBV CpAMs) .
- Metabolite Screening : LC-MS/MS identifies toxic metabolites (e.g., reactive aldehydes from A-PX derivatives) that may explain off-target effects .
Basic: What safety precautions are recommended for handling nitro-substituted derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
